molecular formula C7H4ClNO4 B1360118 3-Chloro-2-nitrobenzoic acid CAS No. 4771-47-5

3-Chloro-2-nitrobenzoic acid

Cat. No. B1360118
Key on ui cas rn: 4771-47-5
M. Wt: 201.56 g/mol
InChI Key: VCHSXYHBMFKRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04347246

Procedure details

Sodium dithionite (104.4 g, 0.6 m) in water (400 ml) was added in portions to a slurry of 3-chloro-2-nitrobenzoic acid (30 g, 0.15 m) in water (200 ml) containing concentrated ammonium hydroxide solution (10 ml). After stirring an additional 20 minutes the mixture was filtered, acidified to pH 3-4 with concentrated hydrochloric acid and filtered again. The filtrate was saturated with sodium chloride and extracted with ether. Drying and concentration of the extract gave a white powder which was combined with the precipitates above. The crude product was used without further purification.
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl:9][C:10]1[C:11]([N+:19]([O-])=O)=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([OH:15])=[O:14].[OH-].[NH4+]>O>[Cl:9][C:10]1[C:11]([NH2:19])=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([OH:15])=[O:14] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
104.4 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional 20 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
FILTRATION
Type
FILTRATION
Details
filtered again
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
concentration of the extract gave a white powder which
CUSTOM
Type
CUSTOM
Details
precipitates above
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC=1C(=C(C(=O)O)C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.